molecular formula C23H22N2O4S B6494815 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide CAS No. 941915-98-6

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide

Cat. No.: B6494815
CAS No.: 941915-98-6
M. Wt: 422.5 g/mol
InChI Key: ZAMFLSNZFUMWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold substituted with a benzenesulfonyl group at position 1 and a 4-methoxybenzamide moiety at position 5. The benzenesulfonyl group enhances solubility and metabolic stability, while the 4-methoxybenzamide moiety may contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-29-20-12-9-17(10-13-20)23(26)24-19-11-14-22-18(16-19)6-5-15-25(22)30(27,28)21-7-3-2-4-8-21/h2-4,7-14,16H,5-6,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMFLSNZFUMWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Synthesis: : The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide typically begins with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

  • Sulfonylation: : The next step involves the introduction of the benzenesulfonyl group. This is usually done by reacting the tetrahydroquinoline intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.

  • Amidation: : Finally, the methoxybenzamide moiety is introduced through an amidation reaction. This involves reacting the sulfonylated tetrahydroquinoline with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction is usually performed at room temperature to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide can undergo oxidation reactions, particularly at the tetrahydroquinoline ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can also be reduced, especially at the carbonyl group of the benzamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.

  • Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products

    Oxidation: Quinoline derivatives, sulfonylated quinoline N-oxides.

    Reduction: Reduced benzamide derivatives, tetrahydroquinoline alcohols.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, including enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The tetrahydroquinoline ring can interact with hydrophobic pockets, while the methoxybenzamide moiety can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on substituents, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Comparison with Structural Analogs

Compound Class/Name Key Substituents Synthesis Highlights Spectroscopic Characterization Biological Activity
Target Compound 1-Benzenesulfonyl, 6-(4-methoxybenzamide) Likely involves Friedel-Crafts sulfonylation and amide coupling (inferred) Anticipated IR: C=O (1660–1680 cm⁻¹), S=O (1150–1250 cm⁻¹); NMR: aromatic proton splitting Not explicitly reported
Triazole Derivatives [7–9] 4-(4-X-phenylsulfonyl), 2,4-difluorophenyl triazole Hydrazide + isothiocyanate → cyclization in basic media IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); ¹H-NMR confirms tautomeric thione form Not reported
Piperidine/Pyrrolidine Derivatives [68–71] Tetrahydroquinoline + thiophene carboximidamide Intermediate alkylation/HCl salt formation ¹H-NMR: piperidine/pyrrolidine protons (δ 2.5–3.5 ppm); MS confirms molecular ion NOS inhibition (iNOS, eNOS, nNOS)

Structural Differences

  • Sulfonyl Group Variations : The target compound’s benzenesulfonyl group (X = H) contrasts with halogenated analogs (X = Cl, Br) in , which may alter electronic properties and binding affinity .
  • Core Heterocycles: Unlike triazole derivatives in , the target retains a tetrahydroquinoline backbone, similar to compounds in .
  • Functional Groups : The 4-methoxybenzamide in the target compound introduces a methoxy group absent in ’s triazoles and ’s thiophene derivatives. This group may enhance lipophilicity and metabolic stability compared to halogen or thiophene substituents .

Spectroscopic Characterization

  • IR Spectroscopy : The target’s expected C=O (amide) and S=O (sulfonyl) stretches align with ’s triazoles (C=S at 1247–1255 cm⁻¹) but lack the NH vibrations seen in tautomeric thiones .
  • NMR: Aromatic protons in the tetrahydroquinoline core (δ 6.5–8.0 ppm) and methoxy singlet (δ ~3.8 ppm) would distinguish it from ’s thiophene-derived analogs (δ 7.0–7.5 ppm for thiophene protons) .

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H26N2O5S2C_{24}H_{26}N_{2}O_{5}S_{2} with a molecular weight of approximately 486.6 g/mol. It features a tetrahydroquinoline moiety linked to a benzenesulfonamide group, which is known for its diverse pharmacological properties.

Property Value
Molecular FormulaC₁₈H₁₉N₂O₅S
Molecular Weight486.6 g/mol
CAS Number946345-95-5
StructureStructure

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Protease Inhibition : Similar compounds have been shown to inhibit serine proteases such as C1r protease. This inhibition can lead to significant therapeutic effects in conditions where protease activity is dysregulated .
  • Antioxidant Activity : The presence of methoxy and sulfonamide groups may enhance the compound's ability to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

Recent evaluations have indicated that benzenesulfonamide derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains in vitro .

Anti-inflammatory Effects

Research has demonstrated that certain benzenesulfonamide derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses .

Study 1: In Vitro Evaluation

A study conducted on a series of benzenesulfonamide derivatives revealed that compounds similar to this compound displayed selective inhibition against C1r protease with IC50 values in the low micromolar range. This suggests potential applications in treating diseases characterized by excessive protease activity .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of tetrahydroquinoline derivatives, researchers found that this compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of mitochondrial membrane potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.